

An In-depth Technical Guide to 1-Aminohydantoin Hydrochloride: Synthesis and Properties

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Compound of Interest

Compound Name: 1-Aminohydantoin hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-aminohydantoin hydrochloride**, a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent nitrofurantoin. This document details its synthesis, chemical and physical properties, and includes experimental protocols and workflow visualizations to support research and development activities.

Chemical Properties and Data

1-Aminohydantoin hydrochloride is the hydrochloride salt of 1-aminohydantoin. It is a white to pale yellow crystalline powder.^[1] Its chemical structure and fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₃ H ₆ ClN ₃ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	151.55 g/mol	[1] [2] [3] [4] [5]
CAS Number	2827-56-7	[1] [2] [3] [4] [5]
Appearance	Pale Yellow Powder	[1]
Melting Point	201-205 °C (decomposes)	[4]
Purity	≥98%	[5]

Solubility

Quantitative solubility data for **1-aminohydantoin hydrochloride** is crucial for its application in various experimental settings. The following table summarizes its solubility in dimethyl sulfoxide (DMSO). It has limited solubility in water.[\[3\]](#)[\[6\]](#)

Solvent	Solubility	Concentration	Notes
DMSO	30 mg/mL	197.95 mM	Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. [7]
DMSO	55 mg/mL	362.92 mM	Sonication is recommended. [3]

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of **1-aminohydantoin hydrochloride**. While raw spectral data is not publicly available in all databases, ¹H NMR, ¹³C NMR, and FTIR spectral data for **1-aminohydantoin hydrochloride** are available from specialized chemical suppliers and analytical service providers. A ¹³C solid-state NMR spectrum has been published in the context of its use in the synthesis of nitrofurantoin.

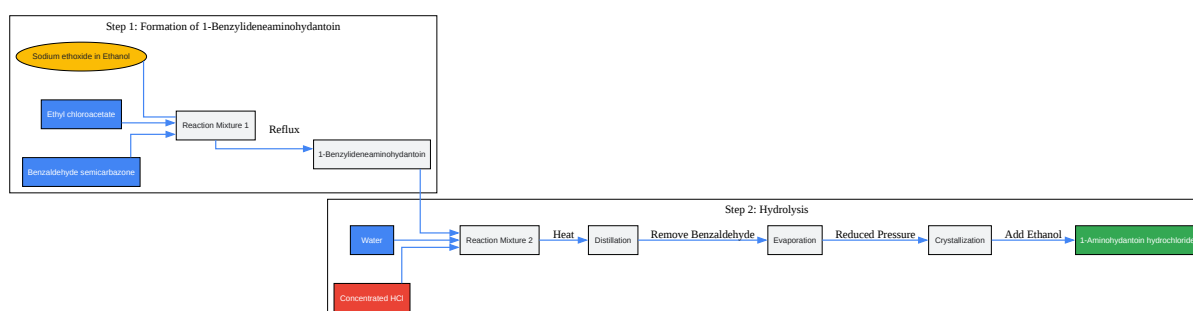
Synthesis of 1-Aminohydantoin Hydrochloride

There are several established methods for the synthesis of **1-aminohydantoin hydrochloride**. This guide provides detailed protocols for two common routes: one starting from 1-benzylideneaminohydantoin and an alternative synthesis from acetone semicarbazone.

Synthesis via Hydrolysis of 1-Benzylideneaminohydantoin

This method involves the acid hydrolysis of 1-benzylideneaminohydantoin, which can be prepared from the condensation of benzaldehyde semicarbazone with ethyl chloroacetate.

Experimental Workflow:



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Caption: Synthesis of **1-Aminohydantoin Hydrochloride** from 1-Benzylideneaminohydantoin.

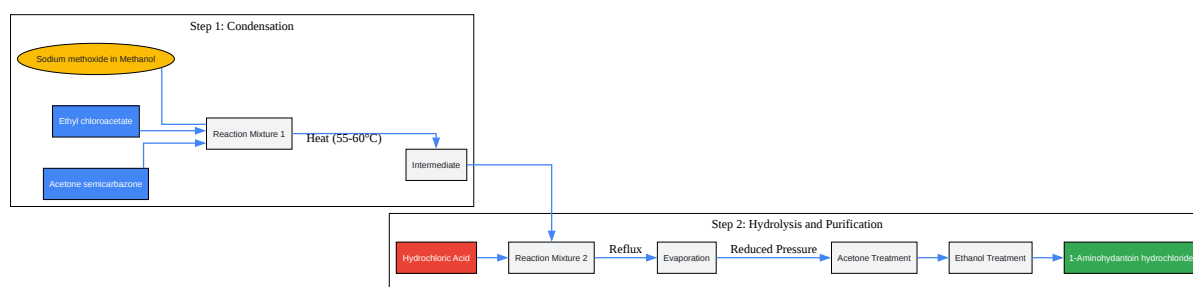
Experimental Protocol:

A mixture of 1-benzylideneaminohydantoin (20.3 g), concentrated hydrochloric acid (250 ml), and water (250 ml) is distilled until the distillate is free from benzaldehyde. The remaining solution is then evaporated to near dryness under reduced pressure. Absolute ethanol (50 ml) is added, and the resulting crystalline white solid is filtered, washed with ethanol, and dried to yield **1-aminohydantoin hydrochloride**.

Synthesis from Acetone Semicarbazone

An alternative route involves the reaction of acetone semicarbazone with ethyl chloroacetate, followed by hydrolysis of the intermediate.

Experimental Workflow:



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Caption: Synthesis of **1-Aminohydantoin Hydrochloride** from Acetone Semicarbazone.

Experimental Protocol:

Sodium methoxide (10.8 g) is dissolved in super-dry industrial methylated spirits (90 ml), and acetone semicarbazone (23 g) is added. This mixture is then slowly added to ethyl chloroacetate (12.25 g) mixed with super-dry industrial methylated spirits (30 ml) while maintaining the temperature at 55-60°C. The mixture is stirred for 30 minutes. A further 10.8 g of sodium methoxide in 100 ml of spirits is added, followed by 12.35 g of ethyl chloroacetate, keeping the temperature at 55-60°C. After stirring and refluxing, the reaction mixture is worked up with hydrochloric acid to a pH of 1-2 and refluxed. The solvent is removed under reduced pressure. The residue is then treated with acetone and subsequently with ethanol to yield **1-aminohydantoin hydrochloride**.^[8]

Applications and Biological Significance

1-Aminohydantoin hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its primary application is as an intermediate in the production of nitrofurantoin, an antibiotic commonly used to treat urinary tract infections.

Furthermore, 1-aminohydantoin is a major metabolite of nitrofurantoin in animal tissues.[3] As such, its hydrochloride salt is used as a standard for analytical methods aimed at detecting residues of veterinary drugs in food products like meat and milk.[3] The molecule covalently binds to tissue proteins and can be released under mildly acidic conditions for derivatization and subsequent detection.[3]

Safety and Handling

1-Aminohydantoin hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with **1-aminohydantoin hydrochloride**. For further details on specific applications or analytical methods, consulting the primary literature is recommended.

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